molecular formula C6H6N2O2 B1524896 (E)-3-(1H-Pyrazol-4-yl)acrylic acid CAS No. 1296137-12-6

(E)-3-(1H-Pyrazol-4-yl)acrylic acid

Cat. No.: B1524896
CAS No.: 1296137-12-6
M. Wt: 138.12 g/mol
InChI Key: WDHPQYQBAOMCNI-OWOJBTEDSA-N
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Description

(E)-3-(1H-Pyrazol-4-yl)acrylic acid ( 1296137-12-6) is a high-purity chemical building block featuring an acrylic acid moiety linked to a 1H-pyrazole heterocycle. This compound is of significant interest in medicinal chemistry and materials science due to its conjugated system and bifunctional reactivity. The molecular formula is C6H6N2O2, and it has a molecular weight of 138.12 g/mol . The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . In pharmaceutical research, acrylic acid derivatives linked to pyrazole rings are recognized as essential building blocks for the synthesis of compounds with diverse biological activities . Recent research highlights the application of similar pyrazolyl acrylic acid derivatives in the synthesis of conjugates with potent antitrypanosomal activity, demonstrating the value of this chemotype in developing treatments for parasitic diseases like Human African Trypanosomiasis . Furthermore, the structural motif of a carboxylic acid conjugated to an aromatic system makes this compound a valuable ligand in coordination chemistry. It can be utilized in the solvothermal synthesis of metal-organic frameworks (MOFs), forming complex polymeric structures with potential applications in catalysis and materials science . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, as it may cause skin irritation, serious eye irritation, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-8-4-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPQYQBAOMCNI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296137-12-6
Record name (2E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid
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Advanced Synthetic Methodologies for E 3 1h Pyrazol 4 Yl Acrylic Acid and Its Derivatives

Strategic Approaches to Construct the (E)-3-(1H-Pyrazol-4-yl)acrylic Acid Core

The construction of the this compound scaffold relies on key chemical transformations that unite the pyrazole (B372694) and acrylic acid moieties. The primary methods employed are the Knoevenagel condensation and palladium-catalyzed coupling reactions, each offering distinct advantages in terms of starting material accessibility and reaction control.

Knoevenagel Condensation and its Variants for Pyrazole-4-carbaldehydes

The Knoevenagel condensation is a cornerstone reaction for forming the acrylic acid portion of the target molecule. chem-station.comsci-hub.se This reaction involves the condensation of a pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, followed by dehydration to yield the desired α,β-unsaturated system. sci-hub.se

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the chosen reaction conditions and catalyst. A variety of catalysts have been explored to promote this transformation, ranging from traditional bases to more advanced and environmentally benign systems.

Base Catalysis: Weak organic bases like piperidine (B6355638) and pyridine (B92270) are commonly used to catalyze the Knoevenagel condensation. chem-station.com The Doebner modification, which utilizes pyridine, is particularly noteworthy as it facilitates the condensation of malonic acid with aldehydes, leading to α,β-unsaturated acids through a decarboxylation step. organic-chemistry.org Other basic catalysts include ethylenediamine (B42938) and ammonium (B1175870) carbonate, the latter being a mild, inexpensive, and efficient option for reactions in aqueous media. banglajol.inforesearchgate.net

Heterogeneous Catalysis: To address issues of catalyst recovery and reuse, various solid-supported catalysts have been developed. These include calcium ferrite (B1171679) nanoparticles, which act as a cheaper and highly efficient catalyst, and pyridinedicarboxamide functionalized mesoporous organosilica, which demonstrates high conversion rates and excellent selectivity under mild conditions. orientjchem.orgnih.gov

Green Chemistry Approaches: In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly protocols. This includes the use of natural catalysts like lemon juice under solvent-free conditions and conducting the reaction in aqueous media to minimize the use of hazardous organic solvents. lookchem.com Microwave irradiation has also been employed to accelerate the reaction, often in conjunction with catalysts like urea, providing a rapid and efficient method for synthesizing substituted olefins. banglajol.info

The optimization of these conditions is crucial for achieving high yields and minimizing side reactions. The choice of solvent can also play a significant role; for instance, conducting the reaction in ethanol (B145695) or water-ethanol mixtures has proven effective. nih.gov

Table 1: Catalyst Systems for Knoevenagel Condensation of Pyrazole-4-carbaldehydes

Catalyst SystemReaction ConditionsAdvantages
Piperidine/PyridineRoom temperature or refluxWell-established, effective for Doebner modification. chem-station.comorganic-chemistry.org
Ammonium CarbonateAqueous media, sonicationMild, cheap, efficient, and selective. researchgate.net
Calcium Ferrite NPs-Cheaper, highly efficient, and reusable. orientjchem.org
Pyridinedicarboxamide-PMOEthanol, mild conditionsHigh conversion, excellent selectivity, and recyclable. nih.gov
Urea/MicrowaveSolvent-freeRapid, efficient, and applicable to a wide range of substrates. banglajol.info
Lemon JuiceSolvent-free, room temperatureEco-friendly, economical, and simple. lookchem.com

The Knoevenagel condensation exhibits a broad scope with respect to the active methylene compounds that can be employed, allowing for the synthesis of a variety of derivatives.

Malonic Acid and its Esters: Malonic acid is a key substrate, particularly in the Doebner modification, leading directly to the desired acrylic acid. organic-chemistry.org Diethyl malonate is also frequently used. researchgate.net

Cyano-containing Compounds: Malononitrile and ethyl cyanoacetate (B8463686) are highly effective active methylene compounds in this reaction, readily condensing with pyrazole-4-carbaldehydes to form the corresponding α,β-unsaturated products. banglajol.infolookchem.com 2-Cyanoacetamide is another viable option. banglajol.info

Other Active Methylene Compounds: The reaction can also be performed with other compounds possessing an activated methylene group, such as acetylacetone (B45752) and ethyl benzoylacetate. researchgate.net The reaction of pyrazole-4-carbaldehydes with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has also been reported. researchgate.net

Despite its broad applicability, the Knoevenagel condensation can have limitations. The reactivity of the aldehyde and the active methylene compound can influence the reaction efficiency. Sterically hindered aldehydes may react more slowly, and less acidic methylene compounds may require stronger bases or more forcing conditions. Self-condensation of the active methylene compound can sometimes be a competing side reaction. researchgate.net

Palladium-Catalyzed Coupling Reactions for Constructing the Acrylic Acid Moiety

An alternative and powerful strategy for synthesizing this compound involves palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. mdpi.comorganic-chemistry.org This method allows for the direct formation of the carbon-carbon double bond by coupling a pyrazole derivative with a suitable acrylic acid precursor.

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of this compound, this would involve reacting a 4-halopyrazole (e.g., 4-iodopyrazole (B32481) or 4-bromopyrazole) with acrylic acid or its esters. mdpi.com

Key aspects of this approach include:

Catalyst Systems: A variety of palladium catalysts can be employed, including Pd(OAc)2 and PdCl2, often in combination with phosphine (B1218219) ligands. mdpi.com However, phosphine-free catalyst systems have also been developed to simplify the reaction and reduce toxicity. organic-chemistry.orgnih.gov

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as DMF or an ionic liquid, and requires a base to neutralize the hydrogen halide formed during the reaction. nih.govnih.gov

Stereoselectivity: A significant advantage of the Heck reaction is its generally high trans selectivity, leading predominantly to the desired (E)-isomer of the acrylic acid derivative. organic-chemistry.org

While powerful, the Heck reaction can be sensitive to the nature of the substrates and the reaction conditions. The choice of the palladium catalyst, ligand, base, and solvent can all impact the yield and selectivity of the reaction.

Chemo- and Regioselective Synthesis of the (E)-Stereoisomer

Achieving the desired (E)-stereochemistry of the acrylic acid double bond is critical for the biological activity of these compounds. Both the Knoevenagel condensation and the Heck reaction generally favor the formation of the more thermodynamically stable (E)-isomer.

In the Knoevenagel condensation, the stereochemical outcome is often controlled by the reaction conditions. The use of specific catalysts and solvents can enhance the selectivity for the (E)-isomer. chem-station.com

The Heck reaction is well-known for its high stereoselectivity in forming trans-alkenes. organic-chemistry.org The mechanism of the reaction, involving syn-addition of the palladium-aryl species to the alkene followed by syn-elimination of the palladium hydride, inherently leads to the trans product. odinity.com

Regioselectivity in the synthesis of substituted pyrazoles is also a critical consideration. For instance, in the synthesis of 3,4-diaryl-1H-pyrazoles via 1,3-dipolar cycloaddition, the regioselectivity of the reaction can be controlled to yield the desired isomer. rsc.org Similarly, regioselective synthesis of hydroxy-substituted pyrazole carboxylates has been achieved through carefully designed multi-step syntheses. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is crucial for exploring structure-activity relationships and optimizing their biological properties. nih.gov Substituents can be introduced on the pyrazole ring or on the acrylic acid moiety.

Synthesis of these derivatives often involves using appropriately substituted starting materials in the synthetic routes described above. For example:

Substituted Pyrazole-4-carbaldehydes: A variety of substituted pyrazole-4-carbaldehydes can be prepared through methods such as the Vilsmeier-Haack reaction on substituted pyrazoles. umich.edu These substituted aldehydes can then be used in the Knoevenagel condensation to generate a diverse library of derivatives. banglajol.info

Substituted Active Methylene Compounds: While less common, the use of substituted active methylene compounds in the Knoevenagel condensation can also lead to derivatives with modifications on the acrylic acid backbone.

Post-condensation Modification: In some cases, functional groups on the pyrazole ring or the acrylic acid can be modified after the core structure has been assembled. For instance, an ester group on the acrylic acid moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. nih.govnih.gov

The synthesis of pyrazole-containing α-amino acids has been achieved through a regioselective condensation/aza-Michael reaction sequence, highlighting the versatility of pyrazole chemistry in creating complex, biologically relevant molecules. rsc.org

Table 2: Examples of Synthesized Substituted this compound Derivatives

DerivativeSynthetic ApproachStarting MaterialsReference
(E)-3-(1-Ethyl-1H-pyrazol-4-yl)acrylic acidNot specified1-Ethyl-1H-pyrazole-4-carbaldehyde, Malonic acid (presumed) chemscene.com
(E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acidNot specified1-Methyl-1H-pyrazole-4-carbaldehyde, Malonic acid (presumed) sigmaaldrich.com
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivativesMulti-step synthesisSubstituted anilines, 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid nih.gov
Pyrazole acrylic acid based oxadiazole and amide derivativesMulti-step synthesisPyrazole acrylic acid, various amines and hydrazides nih.gov

Functionalization at the Pyrazole Nitrogen Atom (N1)

The nitrogen atoms of the pyrazole ring present key opportunities for structural diversification. The pyrrole-like nitrogen (N1) is a common site for substitution, a modification that can significantly influence the compound's physicochemical properties and biological interactions. researchgate.net Substitution at the N1 position eliminates the hydrogen bond donor capability of the parent NH group, which can be crucial for tuning receptor binding or improving pharmacokinetic profiles. researchgate.net

A variety of substituents can be introduced at the N1 position. Regioselective alkylation is a primary method, often achieved by reacting the N-unsubstituted pyrazole with alkyl halides in the presence of a base. nih.gov For instance, derivatives such as (E)-3-(1-Allyl-1H-pyrazol-4-yl)acrylic acid and 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid have been synthesized, showcasing the feasibility of introducing alkyl groups. bldpharm.comsigmaaldrich.com Research has also demonstrated the synthesis of N-phenyl substituted pyrazoles, which are often prepared by the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. orientjchem.org

The choice of reaction conditions, including the base, solvent, and temperature, can be critical for achieving regioselectivity, especially when the pyrazole ring is unsymmetrically substituted at positions C3 and C5. nih.gov

Table 1: Examples of N1-Substituted this compound Derivatives

N1-SubstituentResulting Compound NameReference
Methyl3-(1-methyl-1H-pyrazol-5-yl)acrylic acid sigmaaldrich.com
Allyl(E)-3-(1-Allyl-1H-pyrazol-4-yl)acrylic acid bldpharm.com
Phenyl(E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid researchgate.net

Substituent Effects on the Pyrazole Ring (C3, C5)

Modifications at the C3 and C5 positions of the pyrazole ring are fundamental for creating diverse analogues. The electronic and steric nature of these substituents can profoundly impact the reactivity and biological profile of the resulting molecules. The synthesis of 3,5-disubstituted pyrazoles is well-established, typically involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com

Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at these positions can alter the electronic properties of the entire molecule. beilstein-journals.org For example, studies on related pyrazole systems have shown that the introduction of aryl groups at C3 and C5 is a common strategy in the design of bioactive compounds. nih.gov The synthesis of 1,3,5-trisubstituted pyrazoles allows for extensive exploration of these effects. mdpi.com For instance, the reaction of 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones with thiosemicarbazide (B42300) can yield pyrazoles with an aryl or alkyl group at C3 and a trifluoromethyl group at C5. mdpi.com The nature of these substituents can influence the molecule's interaction with biological targets. nih.gov

Table 2: Influence of C3/C5 Substituents in Pyrazole Synthesis

Synthetic PrecursorSubstituent at C3/C5Reaction TypeResulting Pyrazole CoreReference
1,3-DiketonesAryl, AlkylKnorr Cyclocondensation3,5-Disubstituted Pyrazole mdpi.com
3-Benzoyl propionic acid derivativesArylOne-pot condensation with hydrazine3,5-Diaryl Pyrazole nih.gov
4-Alkoxy-1,1,1-trifluoro-3-buten-2-onesAryl/Alkyl, CF₃Condensation/Cyclization3-Aryl(alkyl)-5-trifluoromethyl Pyrazole mdpi.com

Modifications of the Acrylic Acid Moiety

The acrylic acid side chain is another critical site for chemical derivatization, enabling the creation of compounds with varied functionalities such as esters, amides, and other carboxylic acid bioisosteres. These modifications can enhance potency, improve metabolic stability, or alter solubility.

A common approach involves activating the carboxylic acid, for example by converting it to an acid chloride, which can then be reacted with various nucleophiles. scielo.org.za Research has detailed the synthesis of pyrazole acrylic acid-based amides and 1,3,4-oxadiazoles. nih.gov The amide derivatives are formed by coupling the pyrazole acrylic acid with different amines, while the oxadiazoles (B1248032) are synthesized via a multi-step pathway involving esterification, hydrazide formation, and subsequent cyclization. nih.gov

Furthermore, the double bond of the acrylic moiety can be reduced. For instance, (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acids have been reduced to the corresponding propanoic acids using methods like catalytic hydrogenation (Pd-charcoal) or diimide reduction. researchgate.net Another modification involves the Knoevenagel condensation of pyrazole-4-carbaldehydes with cyanoacetic acid or its esters, leading to derivatives with a cyano group on the acrylic backbone, such as (E)-3-(pyrazol-4-yl)-2-cyanoacrylonitriles. asianpubs.orgnih.gov

Table 3: Synthetic Modifications of the Acrylic Acid Moiety

Reagent/ReactionMoiety ModifiedResulting Functional GroupExample Product ClassReference
AminesCarboxylic AcidAmidePyrazole Acrylamides scielo.org.zanih.gov
Hydrazine, CS₂/KOHCarboxylic Acid1,3,4-OxadiazolePyrazole-acrylic acid based Oxadiazoles nih.gov
Diimide or H₂/Pd-CAlkene (C=C)Alkane (C-C)Pyrazole Propanoic Acids researchgate.net
Cyanoacetic Acidα-carbonCyano group2-Cyano-3-(pyrazol-4-yl)acrylic acids asianpubs.orgnih.gov

Multi-Component Reaction Approaches for Accessing Complex Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, have emerged as powerful tools in medicinal chemistry. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally complex molecules from simple precursors. nih.govbeilstein-journals.org

Several MCR strategies have been developed for the synthesis of highly substituted pyrazole derivatives, which can be adapted to produce complex analogues of this compound. mdpi.com For example, a four-component reaction involving aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrate (B1144303) can produce highly functionalized pyrano[2,3-c]pyrazoles. mdpi.com While not directly yielding the target acrylic acid, these complex heterocyclic systems share the pyrazole core and demonstrate the power of MCRs in building molecular diversity. The synthesis of pyrazoles through MCRs often involves the in-situ generation of a key intermediate, such as a 1,3-dicarbonyl compound, which then undergoes cyclization with a hydrazine derivative. beilstein-journals.org These methods provide a convergent and flexible route to complex pyrazole-containing scaffolds. beilstein-journals.orgmdpi.com

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic organic chemistry is of increasing importance to minimize environmental impact. For the synthesis of pyrazole derivatives, several greener alternatives to traditional methods have been explored. These include the use of environmentally benign solvents like water or ethanol, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous or recyclable catalysts. orientjchem.orgresearchgate.net

The Claisen-Schmidt condensation to form chalcone (B49325) precursors to pyrazoles, for instance, has been successfully carried out at room temperature in ethanol, a green solvent. orientjchem.org Furthermore, MCRs for synthesizing pyrazole-annulated systems, such as dihydropyrano[2,3-c]pyrazoles, have been performed in aqueous media, sometimes even without a catalyst. researchgate.net The use of ultrasound has also been reported to assist in the synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium, leading to high yields in very short reaction times. mdpi.com

In the context of the acrylic acid moiety itself, there is a significant industrial drive to produce acrylic acid from bio-based feedstocks like glycerol (B35011) or lactic acid, moving away from petrochemical sources. osti.gov While the direct application to this compound synthesis in the cited literature is not specified, adopting bio-derived malonic or acrylic acid for the Knoevenagel condensation step would represent a significant advancement in the green synthesis of this important compound class.

Comprehensive Spectroscopic and Structural Elucidation of E 3 1h Pyrazol 4 Yl Acrylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of (E)-3-(1H-Pyrazol-4-yl)acrylic acid in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum provides crucial information about the electronic environment of the hydrogen atoms and their spatial relationships. The expected signals for this compound would confirm the presence of the pyrazole (B372694) ring, the acrylic acid moiety, and the stereochemistry of the double bond.

The key feature confirming the (E)-stereoisomer is the coupling constant (J-value) between the two vinylic protons (H-α and H-β). A large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans-configuration across the double bond. rsc.org The pyrazole ring protons are expected to appear as singlets or narrow doublets, and the acidic proton of the carboxyl group would typically be a broad singlet, which is often exchangeable with D₂O.

Expected ¹H NMR Data

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyrazole C3-H/C5-H ~7.5 - 8.0 s (or d) -
Vinylic H-β ~7.4 - 7.7 d ~16
Vinylic H-α ~6.3 - 6.6 d ~16
Carboxylic Acid -OH ~11.0 - 12.0 br s -
Pyrazole N-H Variable (broad) br s -

Note: Chemical shifts are solvent-dependent. The data presented are estimations based on analogous compounds.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and chemical environment. For this compound, six distinct signals are expected, corresponding to the carbonyl carbon, two vinylic carbons, and three pyrazole carbons (two CH and one C).

The chemical shift of the carbonyl carbon is typically found downfield, above 165 ppm. The vinylic carbons and pyrazole carbons resonate in the aromatic/olefinic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and quaternary carbons.

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) ~170 - 173
C-β (Vinylic) ~140 - 145
C-3/C-5 (Pyrazole) ~130 - 140
C-α (Vinylic) ~118 - 125
C-4 (Pyrazole) ~110 - 115

Note: Chemical shifts are solvent-dependent. The data presented are estimations based on analogous compounds. rsc.orgchemicalbook.com

Two-dimensional NMR experiments are indispensable for assembling the molecular fragments identified in 1D spectra into a complete structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net For this compound, a strong cross-peak would be observed between the vinylic protons H-α and H-β, confirming their direct coupling. Depending on the tautomeric form and solvent, correlations between the pyrazole protons might also be visible. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹J-coupling). researchgate.netresearchgate.net It would show cross-peaks connecting H-α to C-α, H-β to C-β, and the pyrazole C-H protons to their respective carbons, allowing for unambiguous assignment of the protonated carbons in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for connecting the different parts of the molecule. researchgate.net Key expected correlations include:

From the vinylic protons (H-α and H-β) to the quaternary pyrazole carbon (C-4) and the carbonyl carbon (C=O).

From the pyrazole protons to other carbons within the pyrazole ring and to the vinylic carbon C-β.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds. For this molecule, a NOESY spectrum could provide further confirmation of the (E)-stereochemistry by showing a correlation between protons on the pyrazole ring and the H-β proton, while no such correlation would be expected for the H-α proton.

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several distinct absorption bands.

The most prominent features would be the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer and the strong C=O stretching vibration. spectroscopyonline.com The presence of the pyrazole ring would be indicated by N-H and C=N stretching bands, while the acrylic moiety would show C=C stretching and C-H bending vibrations.

Expected IR Absorption Bands

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 Broad, Strong
Pyrazole N-H stretch 3100 - 3200 Medium
Vinylic C-H C-H stretch 3000 - 3100 Medium
Carboxylic Acid C=O stretch 1680 - 1710 Strong
Alkene C=C stretch 1625 - 1645 Medium
Pyrazole Ring C=N, C=C stretch 1500 - 1600 Medium
Vinylic C-H C-H bend (trans) 960 - 980 Strong

Note: Data based on spectra of acrylic acid and related heterocyclic compounds. spectroscopyonline.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern upon ionization.

The molecular weight of this compound is 138.12 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 138. The fragmentation pattern would likely involve characteristic losses for carboxylic acids and heterocyclic compounds. ecetoc.org

Expected Fragmentation Pattern

m/z Value Identity Possible Loss
138 [M]⁺˙ -
121 [M - OH]⁺ Loss of hydroxyl radical
93 [M - COOH]⁺ Loss of carboxyl radical
68 [C₃H₄N₂]⁺˙ Pyrazole ring fragment

Note: Fragmentation is dependent on ionization energy and technique.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. This technique serves as a definitive confirmation of the chemical formula.

Expected HRMS Data

Parameter Value
Molecular Formula C₆H₆N₂O₂
Calculated Exact Mass 138.0429
Expected [M+H]⁺ 139.0507
Expected [M+Na]⁺ 161.0327

Note: The calculated exact mass confirms the elemental composition of the molecule. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. This method is unparalleled in its ability to determine the absolute stereochemistry, bond lengths, bond angles, and conformational details of a molecule. For compounds like this compound and its analogs, single-crystal X-ray diffraction can elucidate the planar or non-planar nature of the molecule, the configuration around the double bond, and the spatial relationship between the pyrazole ring and the acrylic acid moiety.

While a specific crystallographic study for this compound is not publicly available in the searched literature, analysis of closely related structures provides valuable insights into the expected structural features. For instance, studies on various substituted pyrazole derivatives reveal common packing motifs and intermolecular interactions that are likely to be relevant.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For pyrazole-containing compounds, hydrogen bonding and π-π stacking are typically the most significant interactions driving the supramolecular assembly.

In the case of pyrazole acrylic acid derivatives, the presence of both hydrogen bond donors (the pyrazole N-H and the carboxylic acid O-H) and acceptors (the pyrazole N atom and the carbonyl oxygen) suggests that hydrogen bonding plays a crucial role in their crystal structures. For example, in the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, a related heterocyclic acrylic acid, strong O-H···N hydrogen bonds link the molecules into chains. sigmaaldrich.com These chains are further interconnected by weaker C-H···O interactions. sigmaaldrich.com

A hypothetical analysis of the intermolecular interactions for this compound would anticipate the formation of robust hydrogen-bonded networks. The carboxylic acid groups are likely to form dimers via strong O-H···O hydrogen bonds, a common motif in carboxylic acid crystal structures. Additionally, the pyrazole ring's N-H group can form hydrogen bonds with the nitrogen atom of an adjacent pyrazole ring or the carbonyl oxygen of the acrylic acid moiety, leading to the formation of chains or more complex three-dimensional networks.

To illustrate the types of data obtained from such an analysis, a hypothetical data table for the crystal structure of this compound is presented below. This table is based on typical values and interactions observed in similar structures.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.2
c (Å) 12.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 675.4

Hypothetical Hydrogen Bond Geometry (Å, °)

D—H···A D-H H···A D···A D-H···A
O-H···O 0.82 1.81 2.63 175

It is important to reiterate that the above tables are hypothetical and serve to illustrate the type of information derived from an X-ray crystallographic study. Definitive data can only be obtained through the experimental structure determination of this compound.

Computational and Theoretical Investigations of E 3 1h Pyrazol 4 Yl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For (E)-3-(1H-Pyrazol-4-yl)acrylic acid, these calculations reveal details about its geometry, stability, and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular structure and ground state energy of molecules. researchgate.netnih.gov For pyrazole (B372694) derivatives, DFT calculations, often employing functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p) or 6-311++G(d,p), have proven effective in predicting molecular geometries that are in good agreement with experimental data. researchgate.netnih.govresearchgate.net

In a typical DFT study for this compound, the initial step involves constructing the molecule's 3D structure. This structure is then optimized to find the lowest energy conformation, representing the most stable arrangement of its atoms. The optimization process calculates key geometrical parameters. For a structurally related molecule, 1H-pyrazole-3-carboxylic acid, DFT calculations have been performed, and the resulting bond lengths and angles show good correlation with values obtained from X-ray diffraction. researchgate.net For instance, the N-N bond length in the pyrazole ring was calculated to be around 1.33 Å, which is consistent with experimental findings. researchgate.net The planarity of the pyrazole ring and the acrylic acid side chain is a key feature, with the trans (E) configuration of the double bond being the more stable isomer.

Table 1: Predicted Geometrical Parameters for a Pyrazole-Carboxylic Acid Scaffold using DFT Note: This table presents typical data for a related pyrazole-carboxylic acid structure as a reference for this compound. The calculations are generally performed using the B3LYP functional with a 6-311++G(d,p) basis set.

ParameterBond/AnglePredicted Value (Å or °)
Bond Length C=O~1.21
C-O (in COOH)~1.34
C=C (acrylic)~1.34
N-N (pyrazole)~1.33
C-N (pyrazole)~1.36
Bond Angle O=C-O~123
C=C-C (acrylic)~125
C-N-N (pyrazole)~108

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govaimspress.com The HOMO, acting as an electron donor, is related to the ionization potential and susceptibility to electrophilic attack, while the LUMO, an electron acceptor, relates to the electron affinity and reactivity towards nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. aimspress.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. nih.gov For pyrazole derivatives, the HOMO and LUMO orbitals are often distributed across the entire molecular framework, particularly the π-conjugated system encompassing the pyrazole ring and the acrylic acid moiety. nih.gov DFT calculations for similar pyrazole compounds have reported HOMO-LUMO energy gaps in the range of 5.1 to 5.2 eV. nih.gov A smaller gap indicates that less energy is required to excite an electron from the ground state, influencing the molecule's optical and electronic properties. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Pyrazole Derivative Note: These values are illustrative and based on DFT/B3LYP calculations for comparable pyrazole structures.

ParameterSymbolTypical Calculated Value (eV)
Energy of HOMOEHOMO-6.1 to -6.4
Energy of LUMOELUMO-0.9 to -1.3
Energy GapΔE = ELUMO - EHOMO4.8 to 5.2
Ionization PotentialI ≈ -EHOMO6.1 to 6.4
Electron AffinityA ≈ -ELUMO0.9 to 1.3
Global Hardnessη = (I - A) / 22.4 to 2.6
Chemical Potentialμ = -(I + A) / 2-3.5 to -3.85

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus of such an analysis would be the rotation around the C-C single bond connecting the pyrazole ring to the acrylic acid group.

A potential energy surface (PES) map can be generated by systematically rotating this bond and calculating the corresponding energy at each angle using quantum chemical methods. This map reveals the energy minima, corresponding to stable conformers, and the energy barriers to rotation. For this compound, the most stable conformer is expected to be largely planar to maximize π-conjugation between the pyrazole ring and the acrylic acid system. Deviations from planarity would lead to an increase in energy. The PES would quantify the energetic cost of this rotation and identify the most probable conformations of the molecule in different environments.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. eurasianjournals.comlp.edu.ua By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed view of molecular motion and conformational dynamics in a simulated environment, such as in an aqueous solution. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and simulate its behavior over a period of nanoseconds. nih.gov Analysis of the simulation trajectory can reveal:

Conformational Flexibility: How the molecule flexes and changes its shape over time.

Solvation Structure: The arrangement of solvent molecules around the solute, particularly around the polar carboxylic acid group and the pyrazole nitrogen atoms.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules.

Interaction Stability: In the context of drug design, MD simulations are used to assess the stability of a ligand when bound to a protein target, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govfao.org

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which can then be used to interpret and validate experimental spectra. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. researchgate.net The calculated IR spectrum shows characteristic peaks corresponding to specific bond stretching and bending modes, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the acrylate, and various C-H and N-H vibrations of the pyrazole ring. researchgate.net Comparing the predicted spectrum with an experimental one helps in the assignment of vibrational bands.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) in its UV-Vis spectrum. researchgate.net These transitions typically involve the excitation of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculations can provide insight into the nature of these transitions (e.g., π→π*).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. researchgate.net

Machine learning is also emerging as a powerful tool to predict spectroscopic data directly from molecular structures, offering a faster alternative to expensive quantum chemical simulations. arxiv.org

In Silico Modeling of Chemical Space and Scaffold Diversity

The this compound structure serves as a valuable scaffold in medicinal chemistry. In silico modeling techniques are used to explore the chemical space around this core structure to design and identify new derivatives with enhanced biological activity. ej-chem.orgallsubjectjournal.com

This process involves several computational strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org By modifying the pyrazole or acrylic acid parts of the scaffold (e.g., adding different substituents) and calculating various molecular descriptors (e.g., LogP, polar surface area, electronic properties), QSAR models can predict the activity of novel, unsynthesized compounds. allsubjectjournal.com

Virtual Screening and Molecular Docking: Large libraries of virtual compounds based on the pyrazole-acrylic acid scaffold can be generated. These libraries can then be computationally screened against a specific biological target (e.g., an enzyme active site) using molecular docking. nih.govjohnshopkins.edu This process predicts the binding affinity and orientation of each compound, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Scaffold Hopping and Diversity Analysis: Computational tools can also be used to identify alternative core structures (scaffolds) that might mimic the binding mode and biological activity of this compound, thus expanding the diversity of potential lead compounds.

Through these in silico approaches, the pyrazole-acrylic acid framework can be systematically optimized to improve properties like binding potency, selectivity, and drug-likeness. allsubjectjournal.comjohnshopkins.edu

Mechanistic Studies of Reactions Involving E 3 1h Pyrazol 4 Yl Acrylic Acid

Investigation of Reaction Pathways in Synthetic Transformations

The synthesis and subsequent reactions of (E)-3-(1H-Pyrazol-4-yl)acrylic acid involve several key transformations. The investigation of these reaction pathways allows for a deeper comprehension of how the molecule is formed and how it can be modified.

The primary synthetic route to this compound and its derivatives is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of a carbonyl compound, in this case, a pyrazole-4-carbaldehyde, with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com

The generally accepted mechanism for the Knoevenagel condensation proceeds through the following key steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malonic acid) to form a resonance-stabilized enolate ion. The electron-withdrawing groups on the active methylene compound increase its acidity, facilitating this step. wikipedia.org

Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This results in the formation of an aldol-type addition product.

Dehydration: The aldol (B89426) intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product, which is the this compound derivative. wikipedia.orgsigmaaldrich.com This step is often spontaneous under the reaction conditions.

A variation of this mechanism, particularly when piperidine (B6355638) is used as the catalyst, may involve the formation of an iminium intermediate from the aldehyde, which then acts as the electrophile.

The Doebner modification of the Knoevenagel condensation is particularly relevant when malonic acid is used as the active methylene component in the presence of pyridine (B92270). In this variation, the condensation is followed by decarboxylation, leading directly to the acrylic acid derivative. wikipedia.orgorganic-chemistry.org

Various catalysts have been employed to facilitate this condensation, including traditional bases like piperidine and pyridine, as well as solid acid catalysts like Borate Zirconia (B₂O₃/ZrO₂) and ionic liquids, which can offer advantages in terms of recovery and recycling. umich.edu The use of ammonium (B1175870) carbonate in aqueous media has also been reported as a green and efficient method for the Knoevenagel condensation of pyrazole (B372694) aldehydes. researchgate.net

Once synthesized, this compound can undergo further functionalization. These reactions allow for the modification of the molecule to create a diverse range of derivatives with potentially different biological activities. For instance, pyrazole acrylic acid derivatives have been used as precursors for the synthesis of oxadiazole and amide derivatives. nih.gov

The acrylic acid moiety itself provides a reactive handle for various transformations. The carboxylic acid group can be converted into esters, amides, or acid chlorides. The double bond can participate in addition reactions. Mechanistic studies into these functionalizations often focus on understanding the regioselectivity and stereoselectivity of the reactions. For example, in the synthesis of amide derivatives, the reaction would proceed through the activation of the carboxylic acid, followed by nucleophilic attack by an amine.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms of these functionalization reactions. nih.govresearchgate.net These studies can help elucidate the transition states and energy barriers involved, aiding in the prediction of reaction outcomes and the design of more efficient synthetic protocols. nih.gov

Elucidation of Tautomeric Equilibria in the Pyrazole Ring

The pyrazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov This phenomenon, known as annular prototropic tautomerism, is a fundamental characteristic of N-unsubstituted pyrazoles. nih.gov

For an unsymmetrically substituted pyrazole, this equilibrium results in two distinct tautomers. The position of this equilibrium is influenced by several factors:

Nature of Substituents: The electronic properties of the substituents on the pyrazole ring can significantly influence the relative stability of the tautomers. Cationic substituents at the 3- or 5-position, for instance, have been shown to strongly shift the equilibrium towards the 3-substituted tautomer. rsc.org

Solvent: The polarity and hydrogen-bonding capability of the solvent can play a crucial role in stabilizing one tautomer over the other. nih.govresearchgate.net

Temperature: Changes in temperature can affect the equilibrium constant between the tautomeric forms. nih.gov

Physical State: The predominant tautomer in the solid state may differ from that in solution. nih.gov

Experimental techniques like NMR spectroscopy are powerful tools for studying these tautomeric equilibria. nih.gov By analyzing chemical shifts, it is possible to identify the major tautomer present under specific conditions and determine the equilibrium constants. nih.gov In some cases, the interconversion between tautomers is rapid on the NMR timescale, leading to averaged signals. nih.gov

Computational methods are also employed to predict the relative energies of the different tautomers and thus the position of the equilibrium. nih.gov

Acid-Base Properties and Protonation States

The this compound molecule possesses both acidic and basic centers. The carboxylic acid group is acidic, with a pKa value characteristic of acrylic acids (for acrylic acid itself, the pKa is 4.25). wikipedia.org The pyrazole ring contains two nitrogen atoms, one of which is basic and can be protonated.

The protonation state of the molecule will therefore depend on the pH of the medium.

In strongly acidic solutions: Both the pyrazole ring and the carboxylic acid group can be protonated.

In moderately acidic to neutral solutions: The carboxylic acid will be deprotonated to a carboxylate anion, while the pyrazole ring may be protonated or neutral depending on its pKa.

In basic solutions: The carboxylic acid will be deprotonated, and the pyrazole ring will be in its neutral form.

The specific pKa values of the pyrazole nitrogen and the carboxylic acid in this particular molecule would determine the exact species present at a given pH. The electronic interplay between the pyrazole ring and the acrylic acid moiety can influence these pKa values compared to the parent compounds. Mechanistic studies involving protonation and deprotonation are critical for understanding reactions that are sensitive to pH and for applications where the charge state of the molecule is important. nih.gov

Stereochemical Control and Reaction Selectivity

The "(E)" designation in this compound refers to the stereochemistry of the double bond, indicating that the pyrazole ring and the carboxylic acid group are on opposite sides of the double bond. Achieving high stereoselectivity for the E-isomer is a key aspect of its synthesis.

During the Knoevenagel condensation, the formation of the E-isomer is generally favored thermodynamically due to reduced steric hindrance compared to the Z-isomer. Reaction conditions can be optimized to maximize the yield of the desired E-isomer. In some cases, an initial mixture of E and Z isomers may be formed, which can equilibrate to the more stable E-isomer under the reaction conditions. wikipedia.org

Further reactions on the molecule must also consider stereochemical outcomes. For example, addition reactions to the double bond could lead to the formation of new stereocenters. The ability to control the stereochemistry of these subsequent transformations is crucial for the synthesis of specific, stereochemically pure compounds. researchgate.net The existing stereochemistry of the starting material can influence the stereochemical course of these reactions, a concept known as substrate-controlled stereoselectivity.

Biological and Bio Medicinal Research Prospects of E 3 1h Pyrazol 4 Yl Acrylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Bio-Medicinal Relevance

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of (E)-3-(1H-pyrazol-4-yl)acrylic acid, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The biological activity of pyrazole (B372694) derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring and any associated phenyl rings. researchgate.netmdpi.com Research has consistently shown that even minor chemical modifications can lead to substantial changes in efficacy and target specificity. mdpi.comnih.gov

For instance, in the context of anti-inflammatory activity, the substitution pattern on aryl groups attached to the pyrazole core plays a critical role. A study on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells revealed that the lipophilicity, governed by substituents, is a key determinant of activity. In the development of meprin α and β inhibitors, the introduction of acidic carboxyphenyl moieties at position 3(5) of the pyrazole ring influenced the selectivity, with meta-substitution favoring activity against meprin β. nih.gov Furthermore, replacing the carboxylic acid with bioisosteres generally improved the activity against meprin β. nih.gov

In the realm of anticancer research, the substitution on the pyrazole-bound phenyl nucleus affects the antiproliferative activity. mdpi.com For example, studies on novel pyrazole derivatives have shown that methoxy-substituted compounds exhibit potent and selective activity against the MCF-7 breast cancer cell line. nih.gov The presence of electron-withdrawing or electron-donating groups on the aryl moiety can drastically alter the cytotoxic potential of the molecule.

The antimicrobial activity of pyrazole derivatives is also heavily influenced by substituents. For example, in a series of pyrazole-dimedone hybrids, specific substitutions led to enhanced activity against various bacterial and fungal strains. nih.gov Compound 4k with a specific substitution pattern showed the best activity against B. subtilis, while compound 4o was most active against C. albicans. nih.gov This highlights the granular control that substituent choice offers in tuning the biological activity spectrum.

Interactive Table: Impact of Substituents on Biological Activity

Base Scaffold Substituent (R) Biological Activity Key Finding Reference
3,5-diphenylpyrazole H Meprin α inhibition High potency in the low nanomolar range. nih.gov nih.gov
3,5-diphenylpyrazole Methyl or Benzyl at position 3 Meprin α inhibition Decreased inhibitory activity compared to unsubstituted. nih.gov nih.gov
3,5-diphenylpyrazole Cyclopentyl at position 3 Meprin α inhibition Similar activity to the unsubstituted compound. nih.gov nih.gov
3,5-diphenylpyrazole meta-carboxyphenyl at position 3 Meprin β inhibition Increased activity against meprin β. nih.gov nih.gov
Pyrazole-dimedone hybrid Varied Antimicrobial Specific substitutions enhance activity against different microbes. nih.gov nih.gov
1,3-diphenyl pyrazole Methoxy groups Anticancer (MCF-7) Displayed potent and selective activity. nih.gov nih.gov

In Vitro Investigations of Target Interactions

In vitro studies are essential for elucidating the mechanisms of action of this compound derivatives. These investigations provide direct evidence of interactions with specific biological macromolecules, such as enzymes and receptors, and help to understand how these compounds modulate biological pathways.

Derivatives of this compound have been investigated as inhibitors of a variety of enzymes implicated in disease. The pyrazole scaffold serves as a versatile framework for designing potent and selective enzyme inhibitors. nih.govnih.gov

One significant area of research is the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Pyrazole-based compounds, such as celecoxib, are well-known selective COX-2 inhibitors. nih.gov Ligand-based design and QSAR modeling have been employed to develop novel pyrazole derivatives with potent and selective COX-2 inhibitory activity. nih.gov In vitro assays, such as membrane stability and COX-1/COX-2 inhibition studies, are used to evaluate the efficacy of these synthesized compounds. nih.gov

In the context of cancer therapy, pyrazole derivatives have been identified as inhibitors of various kinases. For example, 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov In vitro kinase assays are used to determine the IC50 values of these compounds against their target kinases. nih.gov Furthermore, pyrazole derivatives have shown inhibitory activity against anaplastic lymphoma kinase (ALK) and its resistant mutants, offering potential for overcoming drug resistance in cancer treatment. nih.gov

Other enzymatic targets for pyrazole derivatives include α-glucosidase and α-amylase, which are relevant for the management of diabetes. nih.gov Certain pyrazole derivatives have demonstrated potent in vitro inhibition of these enzymes, with activity comparable to the standard drug acarbose. nih.gov

Interactive Table: Enzyme Inhibition by Pyrazole Derivatives

Derivative Class Target Enzyme In Vitro Assay Key Finding Reference
Pyrano[2,3-c]pyrazole-5-carbonitrile COX-1 and COX-2 Membrane stability, COX inhibition Selective inhibition of COX-2, indicating anti-inflammatory potential. nih.gov nih.gov
1H-pyrazolo[3,4-b]pyridine TANK-binding kinase 1 (TBK1) Z′-LYTE and Adapta kinase activity assays Potent inhibition with IC50 values in the nanomolar range. nih.gov nih.gov
1H-pyrazolo[3,4-b]pyridine Anaplastic Lymphoma Kinase (ALK) Kinase activity assay Exceptional enzymatic activities against wild-type and mutant ALK. nih.gov nih.gov
Substituted Pyrazoles α-glucosidase and α-amylase Enzyme inhibition assay Potent inhibition, comparable to acarbose. nih.gov nih.gov
Pyrazole-based compounds Meprin α and Meprin β Enzyme inhibition assay High inhibitory activity in the low nanomolar range for meprin α. nih.gov nih.gov

The ability of this compound derivatives to bind to specific receptors is another critical aspect of their bio-medicinal prospects. In vitro receptor binding assays are employed to determine the affinity and selectivity of these compounds for various receptor subtypes.

A notable example is the investigation of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4R). nih.gov Radioligand binding assays using [3H]NMS were conducted to quantify the affinity of these compounds for the allosteric site of the human M4 receptor. nih.gov These studies demonstrated that the pyrazol-4-yl-pyridine compounds act as PAMs, enhancing the binding of the endogenous ligand acetylcholine. nih.gov In vitro autoradiography on rat brain sections further confirmed the specific binding of a radiofluorinated probe to M4R-rich regions like the striatum. nih.gov

Another area of interest is the development of ligands for dopamine (B1211576) receptors. A derivative of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, identified through virtual screening, was evaluated in vitro and showed a multi-target receptor profile, binding to dopamine D1, D2, and D3 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors. researchgate.net

By interacting with specific enzymes and receptors, derivatives of this compound can modulate various intracellular signaling pathways. In vitro cell-based assays are instrumental in understanding these effects.

For instance, the inhibition of kinases like TBK1 by pyrazolo[3,4-b]pyridine derivatives leads to the downstream modulation of signaling pathways. nih.gov The efficacy of these inhibitors can be assessed by measuring the mRNA levels of downstream genes, such as those involved in the IFN signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.gov Similarly, the inhibition of the ALK signaling pathway by pyrazole derivatives can be confirmed by observing the suppression of proliferation and induction of apoptosis in cancer cell lines harboring ALK mutations. nih.gov

In the context of inflammation, the anti-inflammatory activity of pyrazole derivatives is often linked to the modulation of cytokine production. The synthesis of new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, structurally related to the acrylic acid scaffold, has been explored. mdpi.com These compounds were shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6, and in some cases the anti-inflammatory cytokine IL-10, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.com

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govyoutube.com This approach is widely applied to the design of novel this compound derivatives and other pyrazole-based compounds.

The process typically involves aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govyoutube.com The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the desired activity. nih.gov

For example, a ligand-based pharmacophore model was developed for pyrazole-dimedone derivatives to understand the key features required for their antimicrobial activity. nih.gov Similarly, in the design of selective COX-2 inhibitors, pharmacophore modeling, in conjunction with QSAR, was used to identify the essential features for potent inhibition, leading to the synthesis of novel pyrano[2,3-c]pyrazole derivatives. nih.gov

Molecular docking studies often complement pharmacophore modeling by predicting the binding mode of a ligand within the active site of its target protein. nih.govmdpi.com This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and can guide further structural modifications to enhance potency and selectivity. mdpi.com For instance, docking studies of pyrazole hybrid chalcone (B49325) conjugates into the colchicine-binding site of tubulin have helped to rationalize their anticancer activity and guide the design of more potent tubulin polymerization inhibitors. mdpi.com

Computational Biology Approaches for Predicting Target Engagement

Computational biology has become an indispensable tool in modern drug discovery, enabling researchers to predict how derivatives of scaffolds like this compound might interact with biological targets. These in silico methods provide crucial insights into potential efficacy and guide the synthesis of more potent and selective compounds, saving significant time and resources. By simulating interactions at the molecular level, scientists can prioritize candidates for further experimental testing.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely applied to derivatives of the pyrazole scaffold to understand their binding modes and predict their potential as inhibitors for various protein targets.

Docking studies on pyrazole derivatives have explored their potential as inhibitors for a range of protein kinases and other enzymes implicated in diseases like cancer and inflammation. researchgate.netnih.gov For instance, automated docking using tools like AutoDock has been employed to assess the binding of pyrazole derivatives to targets such as receptor tyrosine kinases and serine/threonine protein kinases. researchgate.netnih.gov These studies often reveal that the ligands fit deeply within the binding pockets of the proteins, forming key interactions like hydrogen bonds. researchgate.netnih.gov

Key protein targets that have been investigated for their interaction with pyrazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis. Docking studies have shown that pyrazole derivatives can act as potential inhibitors of VEGFR-2. nih.govnih.gov

Protein Kinases: Cyclin-Dependent Kinase 2 (CDK2) and Aurora A are crucial for cell cycle regulation, and their inhibition is a strategy in cancer therapy. Pyrazole derivatives have shown potential inhibitory activity against these kinases in docking simulations. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is linked to various cancers. researchgate.netnih.gov Docking analyses have been used to identify pyrazoline derivatives that show promising inhibitory activity against EGFR tyrosine kinase, with interactions involving key amino acid residues like ARG817, THR830, and MET769. ekb.eg

Monoamine Oxidase (MAO): Pyrazoline derivatives have been studied as inhibitors of MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. The Glide docking approach has been used to understand the structure-activity relationships of these inhibitors. nih.gov

Carbonic Anhydrases (CA): Novel pyrazole-carboxamides have been docked into the active sites of human carbonic anhydrase isoforms I and II (hCA I and hCA II), demonstrating interactions that are sometimes better than the reference inhibitor, Acetazolamide. nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in inflammation, COX-2 is a major drug target. Docking studies have been used to investigate the binding modes of pyrazole-containing heterocycles, revealing hydrogen bonding and arene-stacked interactions within the enzyme's active site. mdpi.com

The results of these docking studies are typically evaluated based on binding energy scores and the analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov For example, specific pyrazole-thiadiazole derivatives showed minimum binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2, indicating strong potential for inhibition. nih.gov

Table 1: Molecular Docking Results for Pyrazole Derivatives with Various Protein Targets

Protein TargetPDB CodeDerivative ClassKey Findings/Binding EnergyReference
VEGFR-22QU5Pyrazole-thiadiazoleMinimum binding energy of -10.09 kJ/mol. Interacts with residues Leu840, Cys919, Asp1046. nih.govnih.gov
Aurora A2W1GPyrazole-thiadiazoleMinimum binding energy of -8.57 kJ/mol. nih.govnih.gov
CDK22VTOPyrazole-thiadiazoleMinimum binding energy of -10.35 kJ/mol. nih.govnih.gov
EGFR Tyrosine KinaseNot SpecifiedPyrazoline derivativesPLP fitness scores ranging from 81.11 to 90.52. H-bonding with key residues. ekb.eg
hCA I & hCA IINot SpecifiedPyrazole-carboxamidesShowed better interactions than the reference inhibitor Acetazolamide. nih.gov
COX-2Not SpecifiedPyridine (B92270)/Pyran/Pyrazole heterocyclesBinding involves hydrogen bonds and arene-stacked interactions. mdpi.com
MALT1Not SpecifiedPyrazole derivativesDocking simulations were used to verify the activity of newly designed inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are crucial for identifying the key structural, physical, and chemical properties (descriptors) that govern their therapeutic effects.

Both 2D and 3D-QSAR models have been developed for various classes of pyrazole derivatives to guide the design of new, more potent agents.

3D-QSAR Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools that correlate the 3D properties of molecules (steric and electrostatic fields) with their biological activities.

As MALT1 Inhibitors: A 3D-QSAR study on 46 pyrazole derivatives as Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors yielded statistically significant models. rsc.org The CoMFA model showed a high squared correlation coefficient (r²) of 0.982 and a cross-validated q² of 0.588, while the CoMSIA model had an r² of 0.974 and a q² of 0.586. rsc.org These robust models provide theoretical guidance for designing new drugs for lymphoma and autoimmune diseases. rsc.org

As EGFR Inhibitors: For pyrazole derivatives containing a thiourea (B124793) skeleton, a 3D-QSAR study was performed to investigate their anticancer activity as EGFR inhibitors. researchgate.net The resulting model had a squared correlation coefficient (r²) of 0.9027, indicating a strong correlation between the structural descriptors and the biological activity, which is useful for designing novel anticancer agents. researchgate.net

As Antifungal Agents: In a study of pyrazole carboxamide derivatives as antifungal agents against B. cinerea, a CoMFA model was developed. rsc.org This model demonstrated good predictive ability with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850, helping to clarify the structure-activity relationship. rsc.org

2D-QSAR Studies: 2D-QSAR models use descriptors calculated from the 2D representation of molecules.

As Acetylcholinesterase (AChE) Inhibitors: To develop drugs for Alzheimer's disease, 2D and 3D-QSAR models were generated for pyrazole-like AChE inhibitors. shd-pub.org.rs A statistically robust 2D-QSAR model developed using a genetic algorithm-based multiple linear regression (GA-MLR) highlighted the importance of molecular volume and the number of multiple bonds for inhibitory activity. shd-pub.org.rs

As EGFR Kinase Inhibitors: 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors were conducted using methods like stepwise multiple linear regression (SW-MLR). nih.gov The models showed that adjacency distance matrix descriptors significantly influenced the inhibitory activity. nih.gov Based on these models, new compounds with potentially higher potency were designed. nih.gov

These QSAR models are statistically validated to ensure their robustness and predictive power, making them reliable tools in the drug design pipeline for pyrazole-based compounds. researchgate.netrsc.orgrsc.orgshd-pub.org.rs

Table 2: Statistical Validation of QSAR Models for Pyrazole Derivatives

Target/ActivityQSAR ModelNo. of Compoundsq² (Cross-validated r²)r² (Non-cross-validated)Reference
MALT1 InhibitionCoMFA460.5880.982 rsc.org
MALT1 InhibitionCoMSIA460.5860.974 rsc.org
EGFR Inhibition3D-QSAR44Not Specified0.9027 researchgate.net
Antifungal (B. cinerea)CoMFANot Specified0.5780.850 rsc.org
AChE Inhibition2D-QSAR (GA-MLR)Not SpecifiedNot SpecifiedNot Specified shd-pub.org.rs
EGFR Kinase Inhibition2D-QSAR (SW-MLR)Not SpecifiedNot SpecifiedNot Specified nih.gov

Applications in Advanced Materials and Organic Synthesis

Utilization as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The pyrazole (B372694) component of (E)-3-(1H-Pyrazol-4-yl)acrylic acid, with its available nitrogen lone pairs, and the carboxylate group of the acrylic acid chain, make it an excellent candidate for use as a ligand in coordination chemistry. These sites can coordinate with metal ions to form stable complexes. This property is particularly significant in the construction of Metal-Organic Frameworks (MOFs).

MOFs are a class of porous materials consisting of metal ions or clusters bridged by organic ligands. The ability to tailor the organic ligand is a key feature in the design of MOFs with specific properties for applications such as gas storage, separation, and catalysis. While direct research specifically detailing the use of this compound in MOF synthesis is not extensively documented in publicly available literature, the principles of MOF chemistry strongly support its potential. Pyrazole-based ligands are well-established in the synthesis of robust and functional MOFs. For instance, pyrazole dicarboxylate ligands have been successfully employed to create water-stable aluminum-based MOFs that exhibit high efficiency in capturing formaldehyde (B43269) from the air. These frameworks demonstrate a mild and reversible chemisorption mechanism, highlighting the advantageous role of the pyrazole moiety in designing selective adsorbents.

The general methodology for synthesizing MOFs involves the solvothermal reaction of a metal salt with the organic linker. The specific structure and properties of the resulting MOF are dictated by the coordination geometry of the metal ion and the length, rigidity, and functional groups of the organic ligand. It is conceivable that this compound could be used to synthesize novel MOFs with unique network topologies and pore environments, potentially leading to materials with tailored functionalities for specific applications.

Integration into Polymeric Materials

The acrylic acid portion of this compound contains a polymerizable double bond, making it a suitable monomer for integration into polymeric materials. The polymerization of acrylic acid and its derivatives is a well-established industrial process used to produce a wide range of materials, from superabsorbents to adhesives and coatings.

By incorporating this compound into a polymer chain, the resulting material would be endowed with the specific properties of the pyrazole ring. For example, the pyrazole moiety could introduce sites for metal coordination, hydrogen bonding, or other specific interactions, leading to functional polymers with applications in areas such as:

Functional Coatings: Polymers containing pyrazole units could be used to create coatings with enhanced adhesion, anti-corrosion, or specific recognition properties.

Smart Materials: The ability of the pyrazole ring to interact with its environment could be harnessed to create polymers that respond to stimuli such as pH, temperature, or the presence of specific ions.

Membranes for Separation: The incorporation of pyrazole groups could modify the transport properties of polymer membranes, enabling selective separation of gases or liquids.

While specific research on the polymerization of this compound is not widely reported, the synthesis of polymers from other pyrazole-containing monomers has been documented. For instance, a methacrylate (B99206) monomer bearing a pyrazole derivative has been synthesized and polymerized via free radical polymerization to create a new polymer with specific thermal degradation kinetics. This demonstrates the feasibility of incorporating pyrazole functionalities into polymer backbones.

Role as Intermediates in the Synthesis of Complex Organic Molecules

The combination of the pyrazole ring and the acrylic acid functionality makes this compound a versatile intermediate in the synthesis of more complex organic molecules. The pyrazole core is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. The acrylic acid moiety provides a handle for a variety of chemical transformations, such as addition reactions, esterification, and amidation.

This dual functionality allows for the construction of a diverse range of molecular architectures. For example, the pyrazole nitrogen can be alkylated or arylated, while the acrylic acid can be coupled with amines or alcohols to introduce further diversity. This versatility is highly valuable in medicinal chemistry for the generation of compound libraries for drug discovery programs. Pyrazole derivatives are known to be key intermediates in the synthesis of various therapeutic agents, including inhibitors of enzymes such as succinate (B1194679) dehydrogenase, which are used as fungicides.

The general synthetic utility of pyrazole derivatives is well-documented. They can be synthesized through multicomponent reactions, providing a step-economical approach to complex molecular structures. Although specific, detailed synthetic pathways starting from this compound are not extensively published, its structure suggests it could serve as a valuable building block for the synthesis of a wide range of functional molecules.

Exploration in Fluorescent Probes and Bioimaging Agents (Chemical Aspects)

The field of fluorescent probes and bioimaging has seen significant advancements through the development of novel organic fluorophores. Pyrazole derivatives have emerged as a particularly promising class of compounds in this area due to their high synthetic versatility, structural diversity, and favorable electronic properties. rsc.orgnih.gov

The fluorescence of a molecule is intrinsically linked to its electronic structure. The pyrazole ring, being an electron-rich heteroaromatic system, can act as a core component of a fluorophore. The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by introducing various substituents onto the pyrazole ring and any conjugated systems.

While direct studies on the fluorescent properties of this compound itself are limited, the broader class of pyrazole-containing dyes exhibits several key features relevant to bioimaging:

Tunable Emission: The emission color of pyrazole-based fluorophores can be modulated from the blue to the red region of the spectrum by extending the π-conjugation or by introducing electron-donating or electron-withdrawing groups.

High Quantum Yields: Many pyrazole derivatives exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted light, which is crucial for sensitive detection in biological systems. nih.gov

Good Photostability: Resistance to photobleaching is a critical requirement for fluorescent probes used in long-term imaging experiments. Pyrazole scaffolds can be incorporated into robust molecular structures with good photostability. nih.gov

Biocompatibility and Membrane Permeability: For intracellular imaging, the probe must be able to cross the cell membrane and be non-toxic. Pyrazole derivatives have been shown to possess good membrane permeability and biocompatibility, making them suitable for in vivo applications. nih.gov

The acrylic acid moiety in this compound provides a convenient point for chemical modification. It can be readily converted into esters or amides, allowing for the attachment of other functional groups, such as targeting ligands to direct the probe to specific cellular organelles or biomolecules. This synthetic accessibility is a significant advantage in the rational design of targeted fluorescent probes.

Recent research has highlighted the use of pyrazole derivatives in probes for detecting ions, changes in the cellular environment like temperature or hypoxia, and for general cell staining. nih.gov For instance, the design of fluorescent probes often involves an intramolecular charge transfer (ICT) mechanism, where the pyrazole ring can act as either an electron donor or acceptor, leading to environmentally sensitive fluorescence. This solvatochromic behavior is highly desirable for sensing applications.

The table below summarizes the key chemical aspects of pyrazole derivatives that make them suitable for fluorescent probes and bioimaging agents.

FeatureDescriptionRelevance to Bioimaging
Synthetic Versatility The pyrazole ring can be easily synthesized and functionalized through various chemical reactions. nih.govEnables the creation of a diverse library of probes with tailored properties for specific biological targets.
Tunable Photophysical Properties Absorption and emission wavelengths, quantum yield, and Stokes shift can be modified by chemical substitution.Allows for the development of probes for multi-color imaging and for use with different excitation sources.
High Quantum Yields Efficient conversion of absorbed light into emitted fluorescence. nih.govLeads to brighter signals and more sensitive detection of the target analyte.
Good Photostability Resistance to degradation upon exposure to light. nih.govEnables long-term and time-lapse imaging of biological processes.
Biocompatibility Low toxicity to living cells and organisms. nih.govEssential for in vivo imaging applications.
Intramolecular Charge Transfer (ICT) The electronic properties of the pyrazole ring facilitate ICT, leading to environmentally sensitive fluorescence.Useful for developing probes that can sense changes in the local environment, such as polarity or viscosity.

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for (E)-3-(1H-Pyrazol-4-yl)acrylic Acid Analogues

The development of efficient and sustainable synthetic routes is paramount to the exploration of new chemical space. For analogues of this compound, future synthetic endeavors are increasingly leaning towards green and technologically advanced methodologies. These strategies aim to reduce reaction times, improve yields, and minimize hazardous waste.

Recent advancements in the synthesis of pyrazole (B372694) derivatives have highlighted the utility of microwave-assisted synthesis and flow chemistry . mdpi.comresearchgate.netekb.egdergipark.org.trnih.govnih.govresearchgate.net Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazole-containing compounds, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ekb.egdergipark.org.trnih.govresearchgate.net Flow chemistry, on the other hand, offers precise control over reaction parameters, enabling safer and more scalable production of pyrazole derivatives. mdpi.comresearchgate.netdoaj.org This technique is particularly advantageous for handling hazardous reagents and for optimizing reaction conditions in real-time.

Multi-component reactions (MCRs) represent another promising avenue for the synthesis of complex pyrazolyl acrylic acid analogues. beilstein-journals.orgnih.govrsc.orgmdpi.com MCRs allow for the construction of intricate molecular architectures in a single step from three or more starting materials, thereby increasing efficiency and atom economy. beilstein-journals.orgnih.govrsc.org The development of novel MCRs tailored for the synthesis of this compound derivatives could rapidly expand the accessible chemical diversity for structure-activity relationship (SAR) studies. For instance, a one-pot, three-component synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been successfully developed, showcasing the potential of MCRs in generating libraries of pyrazole-based compounds. nih.gov

Furthermore, the synthesis of pyrazole acrylic acid-based oxadiazole and amide derivatives has demonstrated the potential to create analogues with diverse biological activities, such as antimalarial and anticancer properties. nih.gov Future work should focus on expanding the variety of heterocyclic and functional groups appended to the pyrazolyl acrylic acid core to explore a wider range of chemical and biological properties.

Synthetic StrategyKey AdvantagesRepresentative References
Microwave-Assisted SynthesisReduced reaction times, improved yields, green chemistry approach. ekb.egdergipark.org.trnih.govresearchgate.net
Flow ChemistryPrecise reaction control, enhanced safety, scalability. mdpi.comresearchgate.netdoaj.org
Multi-Component ReactionsHigh efficiency, atom economy, rapid library synthesis. beilstein-journals.orgnih.govrsc.orgmdpi.comnih.gov
Derivatization StrategiesAccess to diverse functionalities and biological activities. nih.gov

Advanced Computational Methodologies for Prediction and Design

In silico techniques are indispensable tools in modern drug discovery and materials science, offering predictive insights that can guide and accelerate experimental work. For this compound and its analogues, a range of computational methodologies can be leveraged to predict their properties and design novel compounds with desired characteristics.

Molecular docking and molecular dynamics (MD) simulations are powerful methods for elucidating the binding modes of small molecules to biological targets. eurasianjournals.com These techniques can be used to predict the binding affinity and interaction patterns of pyrazolyl acrylic acid derivatives with various proteins, thereby identifying promising candidates for further experimental validation. For example, docking studies have been employed to understand the binding of pyrazole derivatives to targets such as tubulin and histone deacetylases (HDACs). nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eurasianjournals.com By developing robust QSAR models for this compound analogues, it is possible to predict the activity of untested compounds and to prioritize the synthesis of those with the highest predicted potency.

Beyond biological applications, computational chemistry can also be used to predict the properties of novel materials derived from the pyrazolyl acrylic acid scaffold. Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.netjrasb.comresearchgate.netmdpi.com This information is crucial for designing materials with specific optical, electronic, or thermal properties.

Computational MethodApplication in Pyrazolyl Acrylic Acid ResearchRepresentative References
Molecular DockingPrediction of binding modes and affinities to biological targets. eurasianjournals.comnih.gov
Molecular Dynamics (MD) SimulationsAnalysis of dynamic behavior and conformational flexibility of ligand-protein complexes. eurasianjournals.com
QSARPrediction of biological activity and guidance for lead optimization. eurasianjournals.com
Density Functional Theory (DFT)Prediction of electronic structure, reactivity, and material properties. researchgate.netjrasb.comresearchgate.netmdpi.com

Broadening the Scope of Biological Target Exploration (in vitro and in silico)

While the pyrazole scaffold is known to interact with a variety of biological targets, a systematic and broad exploration of the target space for this compound and its analogues is a key area for future research. Both in vitro screening and in silico profiling can be employed to uncover novel therapeutic applications.

Initial research has shown that pyrazole derivatives can exhibit a range of biological activities, including anticancer and antimalarial effects. nih.gov A promising strategy for future research is to screen libraries of this compound analogues against a diverse panel of biological targets. This could include kinases, proteases, and other enzymes implicated in various diseases. For example, derivatives of pyrazole have been investigated as inhibitors of tubulin polymerization and as cytotoxic agents against various cancer cell lines. nih.gov

In silico target prediction methods can complement experimental screening by identifying potential protein targets based on the chemical structure of the ligands. These computational approaches can help to prioritize which biological assays are most likely to yield positive results, thereby saving time and resources. The combination of high-throughput screening and computational target fishing will be a powerful engine for discovering new therapeutic uses for this class of compounds.

Potential Biological Target ClassRationale for ExplorationExample from Pyrazole Derivatives
KinasesMany kinases are validated drug targets, particularly in oncology.Pyrazole derivatives have shown inhibitory activity against various kinases.
ProteasesCrucial roles in various physiological and pathological processes.Falcipain-2 has been identified as a target for pyrazole-based antimalarials. nih.gov
Epigenetic Targets (e.g., HDACs)Increasing importance in cancer and inflammatory diseases.Pyrazole derivatives have been designed as HDAC inhibitors.
G-Protein Coupled Receptors (GPCRs)A large and diverse family of drug targets.The diverse structures of pyrazolyl acrylic acid analogues may lead to novel GPCR modulators.

Development of Novel Materials Based on the Pyrazolyl Acrylic Acid Scaffold

The unique structural and electronic properties of the pyrazolyl acrylic acid scaffold make it an attractive building block for the development of novel functional materials. Future research in this area could lead to the creation of materials with applications in areas such as electronics, sensing, and catalysis.

One exciting direction is the incorporation of this compound or its derivatives as organic linkers in Metal-Organic Frameworks (MOFs) . dtu.dkresearchgate.netdigitellinc.comresearchgate.netnih.gov The pyrazole and carboxylic acid moieties can coordinate to metal ions, forming porous, crystalline materials with high surface areas. digitellinc.com These MOFs could be designed to have specific properties, such as selective gas adsorption, catalytic activity, or sensing capabilities. For instance, a pyrazole-dicarboxylate based MOF has already shown promise for the selective capture of formaldehyde (B43269). dtu.dkresearchgate.netnih.gov

Another avenue of exploration is the synthesis of polymers incorporating the pyrazolyl acrylic acid motif. nih.govresearchgate.netresearchgate.netrjpbcs.com By polymerizing acrylic acid derivatives of pyrazole, it may be possible to create polymers with unique thermal, optical, or mechanical properties. nih.govresearchgate.net For example, a methacrylate (B99206) polymer derived from a pyrazole has been synthesized and its thermal degradation kinetics studied. nih.govresearchgate.net These polymers could find applications as specialty plastics, coatings, or in electronic devices. Furthermore, pyrazole azo dyes have been synthesized and their color properties investigated for potential use in paints and varnishes. mdpi.com

Material TypePotential ApplicationRationale
Metal-Organic Frameworks (MOFs)Gas storage and separation, catalysis, sensing.The bifunctional nature of the scaffold allows for the formation of well-defined porous structures. dtu.dkresearchgate.netdigitellinc.comresearchgate.netnih.gov
Functional PolymersSpecialty plastics, optoelectronics, drug delivery.The pyrazole moiety can impart specific thermal, optical, or biological properties to the polymer chain. nih.govresearchgate.netresearchgate.netrjpbcs.com
Photoresponsive MaterialsOptical switching, data storage.The conjugated system of the pyrazolyl acrylic acid scaffold could be engineered to exhibit photochromic behavior.
Luminescent MaterialsOrganic light-emitting diodes (OLEDs), sensors.The rigid, planar structure of some pyrazole derivatives can lead to efficient luminescence.

Q & A

Q. What are the standard synthetic routes for (E)-3-(1H-Pyrazol-4-yl)acrylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via the Knoevenagel condensation of pyrazole-4-carbaldehyde with malonic acid in pyridine. Key steps include refluxing the reactants (3 hours at ~100°C), followed by acidification with HCl to precipitate the product. Yield optimization (up to 98%) requires stoichiometric control of malonic acid and aldehyde, with purity ensured by recrystallization from water . Alternative routes may involve Vilsmeier-Haack formylation of pyrazole precursors to introduce the aldehyde group before condensation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

  • NMR (¹H/¹³C) confirms the E-configuration of the acrylic acid moiety and pyrazole substitution pattern.
  • IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O bonds (~1680 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₇N₂O₂).
  • Single-crystal X-ray diffraction resolves the planar E-configuration (torsion angle: −6.1°) and hydrogen-bonding networks .

Q. What are the primary applications of this compound in chemical research?

The compound serves as a ligand in coordination chemistry due to its dual hydrogen-bonding (O-H⋯N) and π-π stacking capabilities. It is also a precursor for bioactive derivatives, such as acrylamides with anti-inflammatory or anticancer properties .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystal packing and stability of this compound?

Crystal packing is governed by:

  • O-H⋯N hydrogen bonds forming chains along the [101] direction (distance: 2.61 Å).
  • C-H⋯O interactions creating R₂²(14) homosynthons between adjacent chains.
  • π-π stacking between pyridine rings (3.82 Å) and acrylic double bonds (3.43 Å), stabilizing the 3D lattice. Hirshfeld surface analysis quantifies H⋯H (36.2%) and O⋯H (27.8%) interactions as dominant .

Q. What experimental and computational strategies resolve contradictions in crystallographic data vs. theoretical models?

Discrepancies between observed (X-ray) and calculated (DFT) geometries can arise from dynamic effects in solution. To address this:

  • Perform temperature-dependent crystallography to assess thermal motion.
  • Use Hirshfeld surface analysis to validate interaction percentages (e.g., 27.8% O⋯H vs. computational predictions).
  • Compare Cambridge Structural Database (CSD) entries (e.g., protonated pyridinium salts) to contextualize hydrogen-bonding variability .

Q. How can researchers design derivatives of this compound for targeted biological activity (e.g., COX inhibition)?

  • Structural modification : Replace the carboxylic acid with amides (e.g., using EDCI/DMAP coupling) to enhance bioavailability.
  • Pharmacophore mapping : Retain the pyrazole-acrylic acid core for π-π interactions with COX-2’s hydrophobic pocket.
  • Activity assays : Test derivatives for COX-1/COX-2 inhibition (IC₅₀) and antiplatelet aggregation (via arachidonic acid-induced assays). Derivatives with pyridinyl substituents show enhanced selectivity .

Q. What methodologies are recommended for analyzing the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Nucleophilic acyl substitution : React with amines (e.g., aniline) in DMF to form acrylamides. Monitor via TLC and isolate via flash chromatography.
  • Electrophilic addition : Use halogenation (e.g., Br₂ in CCl₄) to probe double-bond reactivity.
  • Kinetic studies : Employ UV-Vis spectroscopy to track reaction progress under varying pH/temperature conditions .

Q. How can computational tools predict the compound’s behavior in catalytic or supramolecular systems?

  • Docking studies (AutoDock Vina) model interactions with enzyme active sites (e.g., COX-2).
  • DFT calculations (Gaussian 09) optimize geometries and predict frontier molecular orbitals for charge-transfer analysis.
  • Molecular dynamics simulations (GROMACS) assess stability in aqueous or lipid environments .

Methodological Considerations

Q. What protocols mitigate instability issues during storage or handling of this compound?

  • Storage : Under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to light.
  • Characterization : Regularly validate purity via UPLC (>97%) and monitor degradation by NMR .

Q. How should researchers approach scaling up synthesis without compromising yield or purity?

  • Continuous flow reactors improve heat/mass transfer for Knoevenagel condensation.
  • Automated purification systems (e.g., flash chromatography) ensure consistent isolation.
  • Process analytical technology (PAT) monitors reaction parameters in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.